molecular formula C9H11Cl2N3S B1391750 [4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride CAS No. 1240528-34-0

[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride

Cat. No.: B1391750
CAS No.: 1240528-34-0
M. Wt: 264.17 g/mol
InChI Key: GYFCYDWRFJBIIK-UHFFFAOYSA-N
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Description

[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride is a useful research compound. Its molecular formula is C9H11Cl2N3S and its molecular weight is 264.17 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of [4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride, also known as PTA, is mild steel . It acts as a corrosion inhibitor for mild steel in hydrochloric acid solutions .

Mode of Action

PTA interacts with the surface of mild steel, forming a protective layer that inhibits corrosion . The sorption behavior on the steel surface complies with the Langmuir adsorption isotherm, exhibiting both physisorption and chemisorption . This means that PTA molecules physically adhere to the steel surface and also form chemical bonds with it, providing a robust protective layer.

Biochemical Pathways

The formation of the protective layer by PTA molecules can be considered a surface reaction, which is a key process in the field of corrosion science .

Pharmacokinetics

The term pharmacokinetics typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within a biological systemIn the context of its application as a corrosion inhibitor, one could consider the “absorption” of pta onto the steel surface and the “distribution” of pta molecules across this surface to form the protective layer .

Result of Action

The result of PTA’s action is the significant reduction of corrosion in mild steel. Experimental results showed that PTA is an effective corrosion inhibitor for mild steel in an acid medium, and the maximum inhibition efficiency reached 96.06% at 0.2 mM concentration . This protective action of PTA helps to prevent economic losses and potential safety problems associated with corrosion .

Action Environment

The efficacy and stability of PTA as a corrosion inhibitor are influenced by the environment in which it is applied. Specifically, PTA has been shown to be effective in a 1 M hydrochloric acid solution . The acidity of the solution, the concentration of PTA, and the temperature can all impact the effectiveness of PTA as a corrosion inhibitor .

Properties

IUPAC Name

(4-pyridin-4-yl-1,3-thiazol-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S.2ClH/c10-5-9-12-8(6-13-9)7-1-3-11-4-2-7;;/h1-4,6H,5,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFCYDWRFJBIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
Reactant of Route 3
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
Reactant of Route 4
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
Reactant of Route 5
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
Reactant of Route 6
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride

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